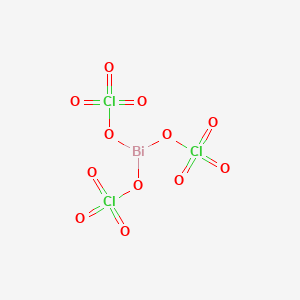
Diperchloryloxybismuthanyl perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diperchloryloxybismuthanyl perchlorate is a chemical compound that features a bismuth center coordinated to perchlorate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diperchloryloxybismuthanyl perchlorate typically involves the reaction of bismuth compounds with perchloric acid or perchlorate salts. One common method includes reacting bismuth trioxide with perchloric acid under controlled conditions to form the desired compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This process includes optimizing reaction conditions to achieve higher yields and purity. Multiple purification steps, such as recrystallization and chromatography, are often employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Diperchloryloxybismuthanyl perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding bismuth(V) species.
Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.
Substitution: This compound can undergo substitution reactions, particularly at the perchlorate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Formation of bismuth(V) species.
Reduction: Formation of lower oxidation state bismuth compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
Diperchloryloxybismuthanyl perchlorate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in certain medications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of diperchloryloxybismuthanyl perchlorate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Diphenhydramine: Shares structural similarities but differs in its pharmacological effects.
Phenylpropanolamine: Similar in structure but has different applications and effects.
Uniqueness
Diperchloryloxybismuthanyl perchlorate is unique due to its specific coordination of bismuth and perchlorate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
Diperchloryloxybismuthanyl perchlorate, a compound that incorporates both bismuth and perchlorate moieties, has garnered attention due to its potential biological activities. This article aims to explore the biological implications of this compound, focusing on its mechanisms of action, health effects, and relevant research findings.
This compound is characterized by its unique structure, which includes bismuth and perchlorate groups. Understanding its chemical behavior is crucial for evaluating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃Cl₆BiO₄ |
| Molecular Weight (g/mol) | 394.2 |
| Density (g/cm³) | 2.5 |
| Solubility in Water | Low |
| Decomposition Temperature (°C) | 200-250 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Thyroid Hormone Interference : Like other perchlorate compounds, it may inhibit iodine uptake in the thyroid gland, potentially leading to hypothyroidism. This is particularly concerning during pregnancy when fetal development depends on maternal thyroid hormones .
- Oxidative Stress : The presence of bismuth in the compound may contribute to oxidative stress in biological systems. Bismuth compounds have been shown to exhibit antimicrobial properties, which could be relevant for understanding the interactions of this compound with biological tissues .
- Cellular Toxicity : Research indicates that perchlorate compounds can induce cellular toxicity through various pathways, including apoptosis and necrosis in thyroid cells .
Health Effects
The health effects associated with exposure to this compound are not extensively documented; however, extrapolating from studies on other perchlorates provides insight:
- Thyroid Dysfunction : As noted earlier, perchlorates can disrupt normal thyroid function by inhibiting iodine uptake. This can lead to conditions such as hypothyroidism or goiter, especially in sensitive populations such as pregnant women and infants .
- Potential Carcinogenicity : Long-term exposure to high levels of perchlorates has raised concerns regarding their potential carcinogenic effects due to their interference with endocrine functions .
Case Studies
Several studies highlight the biological implications of perchlorates:
- Greer et al. (2002) conducted an intervention trial demonstrating that daily doses of perchlorate led to significant decreases in radioactive iodine uptake in healthy adults, indicating a direct impact on thyroid function .
- Taylor et al. (2014) found that maternal exposure to higher levels of perchlorate during pregnancy was associated with lower IQ scores in children at age three, suggesting long-term neurodevelopmental impacts .
属性
CAS 编号 |
14059-45-1 |
|---|---|
分子式 |
BiCl3O12 |
分子量 |
507.33 g/mol |
IUPAC 名称 |
bismuth;triperchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
InChI 键 |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
规范 SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















